molecular formula C19H17F3N2O4 B15231208 5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate

5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate

Cat. No.: B15231208
M. Wt: 394.3 g/mol
InChI Key: UXRLKIKYZKRDJN-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and specific catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of robust catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The biphenyl and oxazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trifluoroacetate group can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

5-[2-methoxy-5-(3-methylphenyl)phenyl]-1,3-oxazol-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H16N2O2.C2HF3O2/c1-11-4-3-5-12(8-11)13-6-7-15(20-2)14(9-13)16-10-19-17(18)21-16;3-2(4,5)1(6)7/h3-10H,1-2H3,(H2,18,19);(H,6,7)

InChI Key

UXRLKIKYZKRDJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC)C3=CN=C(O3)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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